molecular formula C18H19N3O3S2 B319297 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide

Cat. No.: B319297
M. Wt: 389.5 g/mol
InChI Key: AFYQRHRTMIIHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenylsulfamoyl and phenylcarbamothioyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide typically involves multi-step organic reactions One common method includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride This intermediate is then reacted with 4-aminophenylsulfonamide to yield the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfamoyl and phenylcarbamothioyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutanecarboxamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}acetamide
  • N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide core, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H19N3O3S2/c22-17(13-5-4-6-13)20-18(25)19-14-9-11-16(12-10-14)26(23,24)21-15-7-2-1-3-8-15/h1-3,7-13,21H,4-6H2,(H2,19,20,22,25)

InChI Key

AFYQRHRTMIIHMT-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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